

Mitigating Evocalcet-induced nausea and vomiting in preclinical models

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Compound of Interest		
Compound Name:	Evocalcet	
Cat. No.:	B607391	Get Quote

Technical Support Center: Evocalcet Preclinical Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering nausea and vomiting in preclinical models treated with **evocalcet**.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism behind **evocalcet**-induced nausea and vomiting?

A1: **Evocalcet** is an allosteric activator of the Calcium-Sensing Receptor (CaSR).[1] While primarily targeting the parathyroid gland to regulate parathyroid hormone (PTH) secretion, CaSRs are also expressed in the gastrointestinal (GI) tract.[2] It is hypothesized that **evocalcet**'s activation of CaSRs in the GI tract contributes to nausea and vomiting.[3] This may be mediated through the stimulation of the vagus nerve and potentially involves the release of emetogenic neurotransmitters like serotonin (5-HT).[4][5] One preclinical study has shown that the effects of a CaSR agonist on gastric emptying in rats can be partially blocked by a 5-HT3 receptor antagonist.[5][6]

Q2: How does **evocalcet** compare to cinacalcet in terms of inducing nausea and vomiting in preclinical models?



A2: Preclinical studies have consistently demonstrated that **evocalcet** has a lower propensity to induce nausea and vomiting compared to the first-generation calcimimetic, cinacalcet.[3][7] [8] This is attributed to **evocalcet**'s higher bioavailability, which allows for a lower effective dose, potentially reducing its direct impact on the GI tract.[4][7]

Q3: Which preclinical models are suitable for studying **evocalcet**-induced nausea and vomiting?

A3: Several preclinical models can be used. The ferret is considered a gold-standard model for emesis due to its well-developed vomiting reflex.[9] For rodents, which lack a vomiting reflex, the pica model in rats is a commonly used surrogate to assess nausea.[1][10] In this model, the consumption of non-nutritive substances like kaolin is measured as an index of nausea-like behavior.[10] Common marmosets and miniature pigs have also been used to evaluate calcimimetic-induced emesis.[8]

Q4: Are there any established strategies to mitigate **evocalcet**-induced nausea and vomiting in these models?

A4: Currently, there are no published preclinical studies that specifically detail the mitigation of **evocalcet**-induced nausea and vomiting with antiemetic agents. However, based on the proposed mechanism involving serotonin, the use of 5-HT3 receptor antagonists is a rational first-line approach for troubleshooting. Given the complexity of emesis, which can involve multiple neurotransmitter pathways (including dopamine and substance P), other antiemetics could also be explored.[11]

Troubleshooting Guides

Issue: Significant Nausea or Vomiting Observed in Preclinical Models Following Evocalcet Administration

- 1. Confirm the Emetic Response is Drug-Related:
- Include a vehicle-treated control group to ensure the observed effects are not due to the experimental procedure or vehicle.
- Establish a dose-response relationship if possible.



2. Mitigation Strategies:

- Primary Recommendation (Serotonin Pathway): Based on mechanistic evidence suggesting the involvement of the serotonin pathway, co-administration of a 5-HT3 receptor antagonist is the primary recommendation.[5][6]
- Secondary Recommendations (Other Emetic Pathways): If 5-HT3 antagonists are not effective, consider exploring other classes of antiemetics that target different pathways involved in nausea and vomiting.

Table 1: Proposed Antiemetic Agents for Mitigating Evocalcet-Induced Nausea and Vomiting

Antiemetic Class	Example Agents	Rationale for Use
5-HT3 Receptor Antagonists	Ondansetron, Granisetron, Tropisetron	Activation of CaSR in the gut may lead to serotonin release, which is a key mediator of nausea and vomiting.[5][6]
Dopamine D2 Receptor Antagonists	Metoclopramide, Domperidone	Dopamine pathways are centrally involved in the emetic reflex.[11]
Neurokinin-1 (NK-1) Receptor Antagonists	Aprepitant, Fosaprepitant	Substance P, acting on NK-1 receptors, is a critical neurotransmitter in both acute and delayed emesis.[11]

Data Presentation

Table 2: Comparative Emetic Effects of Cinacalcet and Evocalcet in Miniature Pigs



Treatment Group	Dose (mg/kg, p.o.)	Number of Animals with Vomiting / Total Animals
Cinacalcet	10	1/4
30	2 / 4	
100	3 / 4	
Evocalcet	0.3	0 / 4
1	0 / 4	
3	0 / 4	
10	0 / 4	
Data adapted from a study in miniature pigs.[4]		

Experimental ProtocolsProtocol 1: Ferret Model for Assessing Vomiting

This protocol is adapted from standard procedures for evaluating chemotherapy-induced emesis.[11]

- Animal Model: Male ferrets (1-2 kg).
- Acclimation: Acclimate animals to the experimental environment for at least 7 days.
- Housing: House individually in cages that allow for clear observation of behavior.
- Fasting: Fast animals overnight prior to the experiment, with water available ad libitum.
- Drug Administration:
 - Antiemetic Pre-treatment (if applicable): Administer the antiemetic agent (e.g., ondansetron, 1 mg/kg, i.p.) 30-60 minutes prior to evocalcet.
 - Evocalcet Administration: Administer evocalcet orally (p.o.) at the desired dose.



- Control Groups: Include a vehicle control group and a positive control group (e.g., cisplatin, 10 mg/kg, i.p.) to validate the model.
- Observation Period: Continuously observe the animals for at least 4 hours postadministration.
- Data Collection: Record the latency to the first emetic event, the total number of retches, and the total number of vomits. An emetic episode is considered separate if there is a period of at least 5 minutes without retching or vomiting.

Protocol 2: Rat Pica Model for Assessing Nausea

This protocol is based on established methods for studying drug-induced pica.[10]

- Animal Model: Male Wistar rats (200-250 g).
- Acclimation: Acclimate rats to individual metabolic cages for at least 3 days.
- Diet: Provide a standard chow diet and water ad libitum. Introduce a pre-weighed amount of kaolin (a non-nutritive clay) into the cage.
- Baseline Measurement: Measure daily food and kaolin consumption for 2-3 days to establish a baseline.
- Drug Administration:
 - Antiemetic Pre-treatment (if applicable): Administer the antiemetic agent (e.g., ondansetron, 2 mg/kg, i.p.) 30 minutes prior to evocalcet.
 - Evocalcet Administration: Administer evocalcet orally (p.o.) at the desired dose.
 - Control Groups: Include a vehicle control group and a positive control group (e.g., cisplatin, 6 mg/kg, i.p.).
- Observation Period: Measure food and kaolin consumption at 24 and 48 hours postadministration.



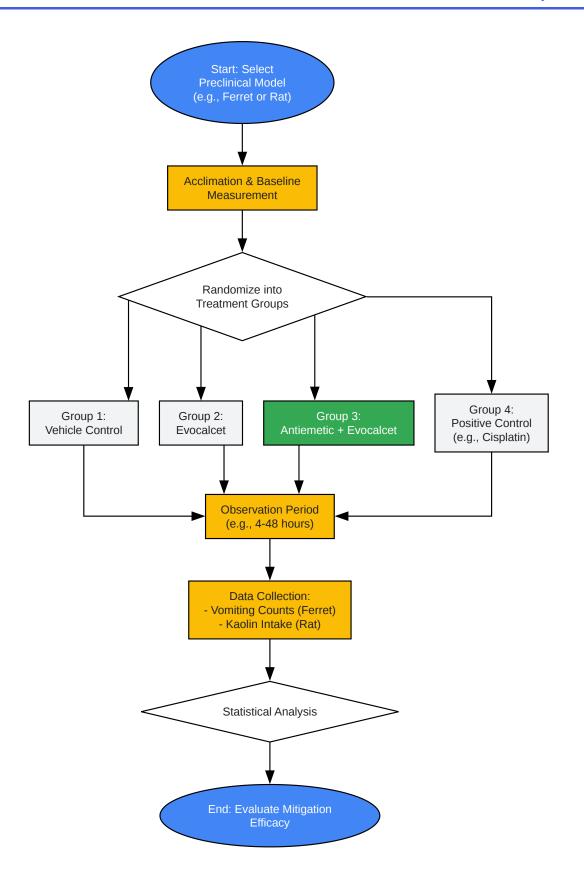
• Data Analysis: Calculate the amount of kaolin consumed. A significant increase in kaolin intake compared to the vehicle group is indicative of pica.

Visualizations









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